3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile
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Overview
Description
3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a diazepane ring, and a benzonitrile moiety
Mechanism of Action
Target of action
Compounds containing an imidazole ring, such as “3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile”, are often involved in a wide range of biological activities. They can interact with various enzymes and receptors in the body, including those involved in signal transduction pathways .
Mode of action
The specific mode of action would depend on the exact target of the compound. Generally, compounds with an imidazole ring can bind to their target proteins and modulate their activity, leading to changes in the cellular processes controlled by these proteins .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Imidazole-containing compounds are known to be involved in a variety of biochemical pathways, including those related to cell growth, inflammation, and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the imidazole-4-sulfonyl chloride, which can be achieved through the reaction of imidazole with chlorosulfonic acid . This intermediate is then reacted with 1,4-diazepane to form the sulfonyl-diazepane derivative. The final step involves the coupling of this intermediate with benzonitrile under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, such as transition metal catalysts, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-4-sulfonyl chloride: Shares the imidazole and sulfonyl functional groups but lacks the diazepane and benzonitrile moieties.
4-(1H-imidazol-1-yl)aniline: Contains the imidazole ring but differs in the presence of an aniline group instead of the diazepane and benzonitrile moieties.
Uniqueness
3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diazepane ring provides additional conformational flexibility, enhancing its potential interactions with various molecular targets .
Properties
IUPAC Name |
3-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c17-10-13-3-1-4-14(9-13)16(22)20-5-2-6-21(8-7-20)25(23,24)15-11-18-12-19-15/h1,3-4,9,11-12H,2,5-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNBXHVGWUUSSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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